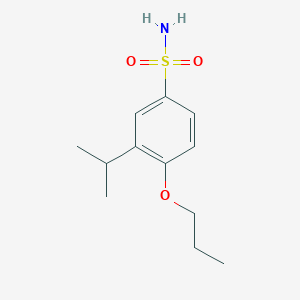

3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis analysis involves understanding how the compound can be made from simpler starting materials. This often involves retrosynthetic analysis, which is a technique for planning a synthesis by transforming a complex target molecule into simpler precursor structures .Molecular Structure Analysis

Molecular structure analysis involves techniques like X-ray crystallography, NMR spectroscopy, and infrared spectroscopy. These techniques can provide information about the 3D arrangement of atoms in a molecule and the types of bonds present .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. Information about the reactivity of the compound can be obtained from the literature .Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, etc. These properties can often be predicted using software or they can be measured experimentally .Aplicaciones Científicas De Investigación

Catalytic Decarboxylative Radical Sulfonylation

Sulfones, including sulfonamides, are essential in pharmaceuticals and agrochemicals. A study reported the decarboxylative radical sulfonylation with sulfinates under visible light, indicating a method for synthesizing sulfonamide derivatives with potential in drug development and late-stage modification of bioactive pharmaceuticals, exemplified by an improved synthesis of the anti-prostate cancer drug bicalutamide (He et al., 2020).

Highly Selective Amidation of Azoxybenzenes

Research on the amidation of azoxybenzenes with sulfonamides via Rhodium(III)-catalyzed C–H activation has demonstrated efficient new C–N bond formation, showcasing the role of sulfonamides in creating regioselective 2-sulfonamidoazoxybenzenes (Li & Deng, 2017).

Muscarinic (M3) Antagonist Synthesis

A synthesis aimed at evaluating the potential of sulfonamide derivatives as muscarinic (M3) antagonists has been described, highlighting the intricate synthetic routes and challenges in developing new therapeutics targeting the muscarinic receptors (Evans, Lee, & Thomas, 2008).

Sulfonamide in Drug Design

The sulfonamide group's role in medicinal chemistry is significant, with applications ranging from antibacterials to diverse marketed drugs. Despite historical concerns over sulfonamide-related hypersensitivity, research underscores its safety and importance in drug design (Kalgutkar, Jones, & Sawant, 2010).

Polybenzoxazine for Fuel Cells

A novel study on the synthesis of sulfonic acid-containing polybenzoxazine for proton exchange membrane applications in direct methanol fuel cells demonstrates the utility of sulfonamide derivatives beyond pharmaceuticals, showcasing their potential in energy technologies (Yao et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-propan-2-yl-4-propoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S/c1-4-7-16-12-6-5-10(17(13,14)15)8-11(12)9(2)3/h5-6,8-9H,4,7H2,1-3H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDRSFXJVHQSCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)N)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4As,7aS)-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B2847267.png)

![(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2847268.png)

![(E)-6-isopropyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2847270.png)

![2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2847272.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2847276.png)

![3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,1,1-trifluoro-2-propanol](/img/structure/B2847279.png)